Broussoflavonol F

Overview

Description

Broussoflavonol F is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . It has been found to possess xanthine oxidase inhibitory activity . It also has an antiplatelet effect, which is partially due to an inhibitory effect on cyclooxygenase, and can inhibit arachidonic acid (AA)-induced platelet aggregation . Broussoflavonol F also shows inhibitory activities on mushroom tyrosinase .

Synthesis Analysis

Prenylated flavonoids like Broussoflavonol F are characteristic of being modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation . This enriches the structural and biological diversity of prenylated flavonoids .

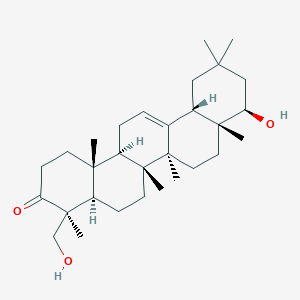

Molecular Structure Analysis

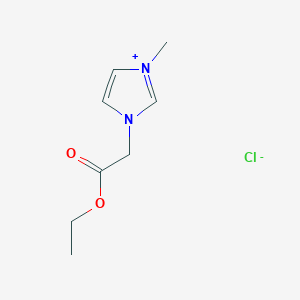

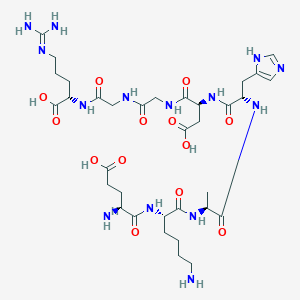

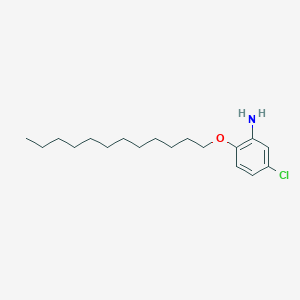

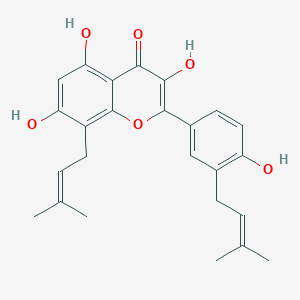

The molecular weight of Broussoflavonol F is 422.47 and its formula is C25H26O6 . It belongs to the structural classification of Flavonoids, Flavonols, Phenols, and Polyphenols .

Chemical Reactions Analysis

While specific chemical reactions involving Broussoflavonol F are not detailed in the search results, prenylated flavonoids like Broussoflavonol F have more potential for further modification, such as oxidation, cyclization, and hydroxylation .

Physical And Chemical Properties Analysis

Broussoflavonol F is a yellow powder . Its CAS number is 162558-94-3 .

Scientific Research Applications

Anti-Cancer Activity

Broussoflavonol F has been identified as having significant cytotoxicity against various human cancer cell lines. It has shown a high degree of effectiveness, with IC50 values ranging from 3.83–4.13 µM , indicating its potential as a therapeutic agent in oncology .

Anti-Diabetic Potential

Research indicates that Broussoflavonol F may play a role in glycolipid metabolism balance , which is crucial for managing diabetes. Its influence on insulin sensitivity and glucose uptake is a promising area for further study .

Cardiovascular Health

Prenylated flavonoids like Broussoflavonol F have been associated with cardioprotective effects . They may contribute to the health of the cardiovascular system by impacting cholesterol levels and reducing oxidative stress .

Anti-Inflammatory Properties

The compound has demonstrated the ability to inhibit inflammatory pathways, suggesting its use in treating chronic inflammatory conditions. This anti-inflammatory action is particularly relevant in the context of autoimmune diseases and arthritis .

Antioxidant Capabilities

Broussoflavonol F has been shown to inhibit the Fe2±induced formation of TBARS, which are substances linked to oxidative stress. Its antioxidant properties are measured by IC50 values of 2.1 µM , highlighting its potential as a natural antioxidant .

Skin Care Applications

In the cosmetic industry, Broussoflavonol F is valued for its skin care benefits, particularly its anti-wrinkle and skin-lightening effects. It has been used in formulations aimed at improving skin health and appearance .

Anti-Obesity Effects

The modulation of lipid metabolism by Broussoflavonol F suggests its potential application in the treatment of obesity. Its impact on fat cells and the regulation of adipogenesis are areas of active research .

properties

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Broussoflavonol F | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic targets of Broussoflavonol F?

A1: Broussoflavonol F has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:

- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that Broussoflavonol F can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]

- PAK1 Inhibitor: Broussoflavonol F emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []

- MAPK1 Inhibitor: Research indicates Broussoflavonol F exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []

- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that Broussoflavonol F can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []

- Antiplatelet Agent: Broussoflavonol F has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []

Q2: What is the molecular structure of Broussoflavonol F?

A2: Broussoflavonol F is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.

Q3: How does the structure of Broussoflavonol F relate to its activity?

A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for Broussoflavonol F, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.

Q4: What is known about the stability of Broussoflavonol F?

A4: The provided research does not provide specific information about the stability of Broussoflavonol F under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.

Q5: Has Broussoflavonol F shown efficacy in in vitro or in vivo models?

A5: Yes, research indicates that Broussoflavonol F exhibits promising in vitro activities:

- Antioxidant Activity: Broussoflavonol F demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]

- Antimelanogenesis Activity: Broussoflavonol F shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []

- Cytotoxic Activity: Broussoflavonol F exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []

Q6: What are the potential sources of Broussoflavonol F?

A6: Broussoflavonol F has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:

- Propolis from Stingless Bees: Broussoflavonol F is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]

- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of Broussoflavonol F. [, , , , ]

- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of Broussoflavonol F. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.